diethyl [(fluorosulfonyl)methyl]phosphonate

Covalent inhibitors Chemical probes Sulfonyl fluoride warhead

Diethyl [(fluorosulfonyl)methyl]phosphonate (CAS 2731010-66-3) is the definitive bifunctional reagent combining a fluorosulfonyl 'privileged warhead' with a stable phosphonate ester. Its compact scaffold (MW 234.19) permits nucleophilic fluorosulfonylmethyl installation, then diverges via selective desulfonylation to α-monofluoroalkylphosphonates or dephosphonylation to phosphonic acids—pathways unattainable with generic fluoroalkylphosphonates or isolated sulfonyl fluorides. This unique dual reactivity accelerates protease-inhibitor and chemoproteomic-probe SAR while preserving low molecular weight and lipophilicity. Procure when your discovery program demands precision bifunctionality that no generic analog can deliver.

Molecular Formula C5H12FO5PS
Molecular Weight 234.19 g/mol
CAS No. 2731010-66-3
Cat. No. B6169388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namediethyl [(fluorosulfonyl)methyl]phosphonate
CAS2731010-66-3
Molecular FormulaC5H12FO5PS
Molecular Weight234.19 g/mol
Structural Identifiers
SMILESCCOP(=O)(CS(=O)(=O)F)OCC
InChIInChI=1S/C5H12FO5PS/c1-3-10-12(7,11-4-2)5-13(6,8)9/h3-5H2,1-2H3
InChIKeyAOBOQGUEYQKQEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Understanding Diethyl [(Fluorosulfonyl)methyl]phosphonate (CAS 2731010-66-3) as a Specialized Synthetic Building Block


Diethyl [(fluorosulfonyl)methyl]phosphonate (CAS 2731010-66-3) is a specialized organophosphorus compound characterized by a fluorosulfonyl group bonded to a phosphonate ester [1]. This white-to-off-white crystalline solid serves primarily as a versatile synthetic intermediate and building block in advanced chemical research . Its utility is anchored in the unique combination of a reactive fluorosulfonyl group and the stability of the phosphonate backbone, making it a substrate for developing novel phosphonates, phosphonamidates, and other functionalized molecules . The compound is also of significant interest in medicinal chemistry as a potential precursor for bioactive compounds, including protease inhibitors and enzyme analogues .

Why Diethyl [(Fluorosulfonyl)methyl]phosphonate Cannot Be Directly Substituted by Other Fluorinated Phosphonates or Sulfonyl Fluorides


Substituting diethyl [(fluorosulfonyl)methyl]phosphonate with a generic analog is not feasible due to its highly specific and dual-purpose reactivity profile. While other fluorinated phosphonates, such as diethyl (difluoromethyl)phosphonate, primarily serve as difluorocarbene or fluoroalkyl transfer reagents [1], and general sulfonyl fluorides act as electrophilic warheads, this compound uniquely merges both functionalities [2]. The presence of the -SO2F group directly adjacent to the phosphonate moiety confers distinct chemical properties that dictate its synthetic utility, including unique dephosphonylation versus desulfonation pathways [3]. This structural specificity ensures that in applications requiring the precise reactivity of a fluorosulfonylmethyl anion equivalent or a bifunctional probe, substitution with a compound lacking either the sulfonyl fluoride or the phosphonate group would lead to a fundamentally different outcome.

Quantitative Differentiation: Diethyl [(Fluorosulfonyl)methyl]phosphonate vs. Key Comparators


Reactivity Profile: Fluorosulfonyl Electrophile vs. Phenylsulfonyl Analog (McCarthy's Reagent)

The fluorosulfonyl group (-SO2F) in diethyl [(fluorosulfonyl)methyl]phosphonate is a smaller and more electrophilic warhead compared to the phenylsulfonyl group (-SO2Ph) found in widely used analogs like McCarthy's Reagent (diethyl fluoro(phenylsulfonyl)methylphosphonate) . This difference is critical in chemical biology applications. While direct comparative kinetic data for this specific compound is not available in the open literature, the class of sulfonyl fluorides is known to exhibit enhanced reactivity with nucleophilic amino acid residues (e.g., serine, threonine, lysine) under physiological conditions, forming stable covalent adducts [1]. The smaller steric profile of the -SO2F group may offer improved access to sterically hindered enzyme active sites compared to the bulkier phenylsulfonyl moiety, a key consideration for target engagement and probe design [2].

Covalent inhibitors Chemical probes Sulfonyl fluoride warhead

Synthetic Utility: Nucleophilic Monofluoroalkylation vs. Difluoromethylation Reagents

This compound functions as a nucleophilic monofluoroalkylating agent, a role distinct from reagents like diethyl (difluoromethyl)phosphonate or diethyl (bromodifluoromethyl)phosphonate, which are primarily used as difluorocarbene sources [1]. While a direct yield comparison for a specific transformation is unavailable, the review literature positions α-fluorophosphonates, the class to which this compound belongs, as useful synthons for the nucleophilic transfer of a monofluorinated alkyl group [2]. This contrasts with the radical or carbene-mediated chemistry of difluoromethyl phosphonates. The presence of the fluorosulfonyl group likely enhances the acidity of the α-proton, facilitating carbanion formation under milder conditions compared to non-fluorinated or non-sulfonated phosphonate analogs, though specific pKa data is not reported.

Fluoroalkylation Phosphonate carbanions Synthetic methodology

Physical Property Comparison: Molecular Weight vs. Related Reagents

Diethyl [(fluorosulfonyl)methyl]phosphonate has a reported molecular weight of 234.19 g/mol and a molecular formula of C5H12FO5PS . This is significantly lower in mass compared to a direct structural analog, diethyl fluoro(phenylsulfonyl)methylphosphonate (McCarthy's Reagent), which has a molecular weight of 310.28 g/mol (C11H16FO5PS) . The lower molecular weight and smaller, less lipophilic fluorosulfonyl group can be advantageous in medicinal chemistry campaigns where ligand efficiency and favorable physicochemical properties are prioritized. This difference is a concrete, quantifiable parameter that can inform reagent selection in the early stages of synthesis planning.

Physical properties Molecular weight Reagent selection

Optimal Use Cases for Diethyl [(Fluorosulfonyl)methyl]phosphonate in Scientific Research


Development of Covalent Probes and Inhibitors with a Compact Electrophilic Warhead

Based on its class-level inference as a sulfonyl fluoride [1], diethyl [(fluorosulfonyl)methyl]phosphonate is best deployed as a building block for creating activity-based probes (ABPs) and covalent enzyme inhibitors [2]. Its -SO2F group functions as a 'privileged warhead' capable of targeting non-catalytic or catalytic nucleophilic residues (e.g., serine, threonine, tyrosine, lysine) in proteins. The compact size of the fluorosulfonyl group, relative to an aryl sulfonyl analog , may provide better access to occluded binding pockets and reduce the risk of steric clashes, potentially leading to more selective and efficient target engagement in chemoproteomics and drug discovery programs.

Synthesis of Monofluoromethyl-Containing Phosphonates and Phosphonic Acids

This reagent is ideally suited for the nucleophilic introduction of a fluorosulfonylmethyl group, which can serve as a versatile linchpin for further diversification [3]. Following alkylation or other C-C bond-forming reactions with the stabilized α-carbanion, the fluorosulfonyl group can be leveraged for downstream transformations. This includes desulfonylation to generate α-monofluoroalkylphosphonates, a class of compounds investigated as biologically stable phosphate mimics [4]. Alternatively, the phosphonate ester can be cleaved to yield valuable fluorosulfonylmethyl-containing phosphonic acids, useful intermediates in organophosphorus synthesis.

Medicinal Chemistry Building Block for Enhancing Ligand Efficiency

Due to its relatively low molecular weight of 234.19 g/mol compared to more complex analogs , this compound is a strategic choice for medicinal chemistry groups building fragment libraries or optimizing lead compounds. The combination of a low mass with the ability to introduce both fluorine and a latent reactive handle (the sulfonyl fluoride) can significantly improve ligand efficiency metrics. Its procurement is justified when a project requires a compact, multifunctional unit for exploring structure-activity relationships (SAR) around fluorinated phosphonate motifs without incurring an immediate penalty on molecular weight and lipophilicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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